molecular formula C10H10FNO4 B12619518 3-(2-Fluoro-6-nitrophenoxy)oxolane CAS No. 917909-41-2

3-(2-Fluoro-6-nitrophenoxy)oxolane

Cat. No.: B12619518
CAS No.: 917909-41-2
M. Wt: 227.19 g/mol
InChI Key: ZMKHCIDGZSIRDD-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-nitrophenoxy)oxolane is an organic compound with the molecular formula C10H10FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxolane typically involves the reaction of 2-fluoro-6-nitrophenol with an oxolane derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-fluoro-6-nitrophenol is replaced by the oxolane moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-nitrophenoxy)oxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The oxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Amines, thiols, potassium carbonate, DMF.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: 3-(2-Amino-6-nitrophenoxy)oxolane.

    Substitution: Various substituted phenoxy oxolanes depending on the nucleophile used.

    Hydrolysis: Corresponding diols.

Scientific Research Applications

3-(2-Fluoro-6-nitrophenoxy)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)oxolane largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the fluorine atom and nitro group can significantly influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluoro-6-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    2-Fluoro-6-nitrophenol: Lacks the oxolane ring, simpler structure.

    3-(2-Fluoro-6-nitrophenoxy)oxetane: Contains an oxetane ring instead of an oxolane ring.

Uniqueness

3-(2-Fluoro-6-nitrophenoxy)oxolane is unique due to the combination of its fluorine atom, nitro group, and oxolane ring. This combination imparts specific chemical properties and reactivity that can be exploited in various applications, making it distinct from its similar counterparts.

Properties

CAS No.

917909-41-2

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

3-(2-fluoro-6-nitrophenoxy)oxolane

InChI

InChI=1S/C10H10FNO4/c11-8-2-1-3-9(12(13)14)10(8)16-7-4-5-15-6-7/h1-3,7H,4-6H2

InChI Key

ZMKHCIDGZSIRDD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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